Ethyl 2-[4-(dimethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
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Description
Ethyl 2-[4-(dimethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
- Ethyl (5-benzoyl-2-oxo-3-substituted-2,3-dihydro-1H-imidazol-1-yl)carbamates were synthesized using a Michael addition process, including the use of diethyl azodicarboxylate and (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (Bezenšek et al., 2012).
- A solvent-free method was developed for synthesizing ethyl 1-oxo (or thioxo)-1,2dihydro-pyrimido[1,6a]benzimidazol-4-carboxylates from ethyl 2-(benzimidazol-2-yl)-3-(dimethylamino)acrylate, highlighting the efficiency and environmental benefits of this approach (Meziane et al., 1998).
Chemical Transformations and Applications
- Ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate was used to create 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, demonstrating the versatility of this compound in producing various derivatives (Albreht et al., 2009).
- In the field of medicinal chemistry, derivatives like ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate were explored for their potential as fibrinogen receptor antagonists, showcasing the potential pharmaceutical applications of such compounds (Hayashi et al., 1998).
Material Science and Corrosion Inhibition
- Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects against steel, underlining the practical applications of these compounds in industrial settings (Hu et al., 2016).
Properties
IUPAC Name |
ethyl 2-[4-(dimethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-5-13-25-18-12-9-16(21(27)28-6-2)14-19(18)29-22(25)23-20(26)15-7-10-17(11-8-15)24(3)4/h5,7-12,14H,1,6,13H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHUOIRWMUDMMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)N(C)C)S2)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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